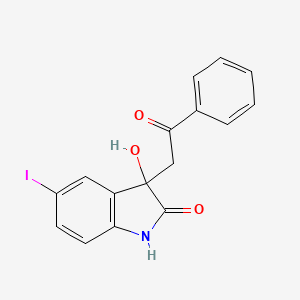![molecular formula C20H31NO5 B4075105 1-[4-(3,4-dimethylphenoxy)butyl]azepane oxalate](/img/structure/B4075105.png)
1-[4-(3,4-dimethylphenoxy)butyl]azepane oxalate
Vue d'ensemble
Description
1-[4-(3,4-dimethylphenoxy)butyl]azepane oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects and has been investigated for its potential use in treating various diseases.
Mécanisme D'action
The exact mechanism of action of 1-[4-(3,4-dimethylphenoxy)butyl]azepane oxalate is not fully understood. However, it is believed to work by modulating the levels of various neurotransmitters in the brain, such as serotonin and dopamine. This modulation is thought to contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(3,4-dimethylphenoxy)butyl]azepane oxalate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(3,4-dimethylphenoxy)butyl]azepane oxalate in lab experiments is its well-established synthesis method. This makes it relatively easy to obtain and work with. However, one limitation of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Orientations Futures
There are several future directions for research on 1-[4-(3,4-dimethylphenoxy)butyl]azepane oxalate. One area of research could be to investigate its potential use in treating other diseases, such as Alzheimer's disease or Parkinson's disease. Another area of research could be to investigate the compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research could be done to elucidate the compound's exact mechanism of action and to identify potential side effects.
Applications De Recherche Scientifique
1-[4-(3,4-dimethylphenoxy)butyl]azepane oxalate has been extensively studied for its potential therapeutic applications. This compound has been investigated for its potential use in treating various diseases such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in treating addiction and substance abuse disorders.
Propriétés
IUPAC Name |
1-[4-(3,4-dimethylphenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-16-9-10-18(15-17(16)2)20-14-8-7-13-19-11-5-3-4-6-12-19;3-1(4)2(5)6/h9-10,15H,3-8,11-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEKXEWZWRGKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2CCCCCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4075022.png)
![N-allyl-N-[2-(4-ethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075023.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4075032.png)
![1-[4-(2-allylphenoxy)butyl]azepane oxalate](/img/structure/B4075041.png)
![N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075047.png)

![5-[1-(3-chlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4075060.png)
![1-[4-(4-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4075067.png)
![N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075075.png)

![N-allyl-N-[2-(2-isopropoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075077.png)
![2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4075086.png)
![(4-ethoxyphenyl)[4-(3-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075104.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075107.png)